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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

the metabolism of the c-Met inhibitor JNJ-38877605, with a specific focus on the formation of

insoluble metabolites by aldehyde oxidase (AO).

Frequently Asked Questions (FAQs)
Q1: We observed unexpected renal toxicity in our human clinical trial with JNJ-38877605,

which was not seen in our preclinical toxicology studies in rats and dogs. What could be the

cause?

A1: This is a known issue with JNJ-38877605. The renal toxicity observed in humans is due to

the formation of species-specific insoluble metabolites.[1][2][3] Preclinical studies in rats and

dogs do not predict this toxicity because these species have significantly lower aldehyde

oxidase (AO) activity compared to humans.[4][5][6] Humans and rabbits, on the other hand,

show comparable and significant systemic exposure to these insoluble metabolites.[1][2][3]

Q2: Which enzyme is responsible for the formation of these insoluble metabolites?

A2: Aldehyde oxidase (AO) is the primary enzyme responsible for generating the insoluble

metabolites of JNJ-38877605.[1][2][3] This has been confirmed in studies using human liver
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subcellular fractions where the formation of the major metabolite, M3, was inhibited by

quercetin, a potent inhibitor of molybdenum hydroxylases like aldehyde oxidase.[2]

Q3: What are the specific insoluble metabolites of JNJ-38877605?

A3: The primary insoluble metabolites identified are M1/3 and M5/6.[1][2] The M5 metabolite, in

particular, has been shown to have very poor solubility.[2][5] These metabolites form crystal

structures in the kidney, leading to renal toxicity.[1][2]

Q4: Why is there a species difference in the metabolism of JNJ-38877605?

A4: The species difference is due to the varying levels of aldehyde oxidase expression and

activity. Humans and rabbits have high levels of AO activity, leading to the significant formation

of the insoluble metabolites.[1][2][4] In contrast, rats and dogs have much lower levels of AO,

and therefore, these metabolites are not produced to the same extent in these species.[4][5]

This is a critical consideration for the selection of appropriate animal models in preclinical

toxicology studies for compounds suspected of being AO substrates.

Q5: Can the renal toxicity caused by JNJ-38877605 be mitigated?

A5: Attempts to mitigate the renal toxicity in rabbit models, which are representative of human

metabolism for this compound, have been unsuccessful.[1][2][3] Strategies such as alternative

dosing schedules and co-administration of probenecid, an inhibitor of organic acid transport in

the kidney, failed to prevent renal toxicity.[1][2][5] The formation of these species-specific

insoluble metabolites ultimately led to the discontinuation of the clinical development of JNJ-
38877605.[1][2][3]

Troubleshooting Guides
Issue: Unexpectedly high levels of a specific metabolite
in human liver cytosol incubations compared to
microsomes.

Possible Cause: This observation strongly suggests the involvement of a cytosolic enzyme,

such as aldehyde oxidase, in the metabolism of your compound. Cytochrome P450 enzymes
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are primarily located in the microsomes, so if metabolism is occurring predominantly in the

cytosol, a non-P450 enzyme is likely responsible.

Troubleshooting Steps:

Confirm Enzyme Location: Compare the metabolite formation in human liver S9 fractions,

cytosol, and microsomes. Higher formation in S9 and cytosol compared to microsomes

points towards a cytosolic enzyme.[2][5]

Use Specific Inhibitors: Incubate your compound with human liver cytosol in the presence

and absence of a known aldehyde oxidase inhibitor, such as quercetin or menadione.[2][7]

A significant reduction in metabolite formation in the presence of the inhibitor confirms the

involvement of AO.

NADPH-Independence: Aldehyde oxidase activity is NADPH-independent.[7][8] Run the

incubation in the absence of NADPH to see if the metabolite is still formed.

Issue: Difficulty in selecting an appropriate animal
model for preclinical toxicology studies.

Possible Cause: The compound may be a substrate for aldehyde oxidase, an enzyme known

for significant species differences in its activity.

Troubleshooting Steps:

In Vitro Metabolite Profiling: Conduct comparative in vitro metabolism studies using liver

cytosol from different species (e.g., human, rabbit, rat, dog).[9]

Identify Species with Similar Metabolite Profiles to Humans: Select the animal model that

generates a metabolite profile most similar to that observed in human liver cytosol. For

JNJ-38877605, the rabbit was identified as the appropriate toxicology model.[1][2]

Avoid Species with Low AO Activity: Be cautious when using species known to have low

AO activity, such as the dog, if your compound is suspected to be an AO substrate.[4]
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Table 1: Species-Dependent Plasma Abundance of JNJ-38877605 Metabolites

Metabolite Rat Dog Rabbit Human

M3 Low Low High High

M5 Low Low High High

This table is a qualitative summary based on the provided search results.[2]

Table 2: Effect of Enzyme Inhibitors on the Formation of Metabolite M3 in Human Liver

Supernatant

Inhibitor Target Enzyme Effect on M3 Formation

Quercetin
Aldehyde Oxidase / Xanthine

Oxidase
Complete Inhibition

This table is a qualitative summary based on the provided search results.[2]

Experimental Protocols
Protocol 1: Determination of Aldehyde Oxidase Contribution to Metabolism using Liver

Subcellular Fractions

Prepare Incubation Mixtures: Prepare separate incubation mixtures containing 5 µM of ³H-

labeled JNJ-38877605 with human liver microsomes and human liver 12000 x g supernatant

(S9 fraction).

Incubation: Incubate the mixtures for 120 minutes.

Sample Analysis: Analyze the samples to determine the levels of JNJ-38877605 and its

metabolites.

Interpretation: A significantly higher formation of metabolites in the S9 fraction compared to

the microsomes indicates the involvement of cytosolic enzymes.[2]
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Protocol 2: Inhibition of Aldehyde Oxidase Activity

Prepare Incubation Mixtures: Prepare incubation mixtures containing 5 µM of ³H-labeled

JNJ-38877605 with human 12000 x g liver supernatant.

Add Inhibitor: To a subset of the incubation mixtures, add an aldehyde oxidase inhibitor (e.g.,

quercetin).

Incubation: Incubate all mixtures.

Sample Analysis: Analyze the samples for the formation of the major metabolites.

Interpretation: A significant reduction in the formation of a specific metabolite in the presence

of the AO inhibitor confirms that it is a product of aldehyde oxidase activity.[2]

Visualizations
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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.
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Caption: Troubleshooting workflow for identifying AO-mediated metabolism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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